1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one
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Overview
Description
1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development .
Mechanism of Action
Target of Action
The compound 1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The mode of action of this compound involves its interaction with its target enzymes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This interaction can inhibit the activity of the target enzymes, leading to the observed pharmacological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target enzymes. For example, inhibition of carbonic anhydrase can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting a variety of physiological processes. Similarly, inhibition of cholinesterase can increase the concentration of acetylcholine in the body, affecting nerve signal transmission .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effects.
Result of Action
The result of the compound’s action at the molecular and cellular level can vary depending on the specific target and the physiological context. For example, in the context of cancer, compounds like this have been found to exhibit cytotoxic activities . They can induce apoptosis in cancer cells, upregulate pro-apoptotic genes like P53 and Bax, and downregulate anti-apoptotic genes like Bcl2 .
Preparation Methods
The synthesis of 1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a suitable acylating agent . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity .
Chemical Reactions Analysis
1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one has several scientific research applications:
Comparison with Similar Compounds
1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one can be compared with other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in the position of the triazole and thiadiazine rings. The unique arrangement of functional groups in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
1-[5-butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-4-7-15(24)18-17(13-9-6-10-14(11-13)26-3)23(16(25)8-5-2)22-12-20-21-19(22)27-18/h6,9-12H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGKCXFRXLXYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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